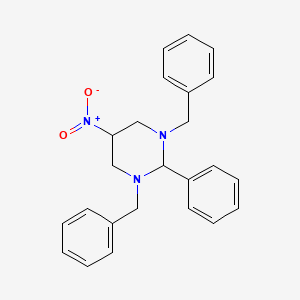
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is an organic compound that belongs to the class of hexahydropyrimidines This compound is characterized by the presence of two benzyl groups, a nitro group, and a phenyl group attached to a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine, benzaldehyde, and nitroacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like benzene. The mixture is heated to facilitate the formation of the hexahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3-Dibenzyl-2-phenylhexahydropyrimidine-5-amine.
Scientific Research Applications
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-phenylhexahydropyrimidine:
1,3-Dibenzyl-5-nitroimidazolidine: Contains an imidazolidine ring instead of a hexahydropyrimidine ring, leading to different chemical properties.
1,3-Dibenzyl-5-nitro-2-phenylpyrimidine: Has a pyrimidine ring, which alters its chemical behavior compared to the hexahydropyrimidine ring.
Uniqueness
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is unique due to the combination of its structural features, including the hexahydropyrimidine ring, nitro group, and benzyl and phenyl groups
Properties
CAS No. |
65344-67-4 |
|---|---|
Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,3-dibenzyl-5-nitro-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C24H25N3O2/c28-27(29)23-18-25(16-20-10-4-1-5-11-20)24(22-14-8-3-9-15-22)26(19-23)17-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2 |
InChI Key |
GCXKXHHMPQHPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















